molecular formula C12H16N4O2S B2740012 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380173-82-8

3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No. B2740012
CAS RN: 2380173-82-8
M. Wt: 280.35
InChI Key: CPQGQJZKSCVRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a treatment for autoimmune diseases. It is a synthetic small molecule that acts as a selective inhibitor of the Janus kinase (JAK) family of enzymes.

Mechanism of Action

3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one acts as a selective inhibitor of the JAK family of enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one reduces the production of cytokines and other inflammatory mediators that contribute to autoimmune disease. This results in a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. It also reduces the activation and proliferation of T cells and B cells, which play a key role in the immune response. In addition, it has been shown to reduce the production of antibodies that target self-antigens, which are a hallmark of autoimmune disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one for lab experiments is its specificity for JAK enzymes. This makes it a valuable tool for studying the role of JAK signaling pathways in immune cell function and autoimmune disease. However, its potency and selectivity can also make it challenging to use in certain experiments, as it may require higher concentrations or longer treatment times than other compounds.

Future Directions

There are a number of potential future directions for research on 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This could lead to improved efficacy and reduced side effects. Another area of interest is the use of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one in combination with other drugs for the treatment of autoimmune diseases. Finally, further research is needed to fully understand the mechanisms of action of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one and its potential for use in other disease areas.

Synthesis Methods

3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can be synthesized using a multi-step process that involves the incorporation of the key thiadiazole and oxazolidinone moieties. The synthesis begins with the preparation of the starting materials, which are then subjected to a series of reactions to produce the final product. The overall yield of the synthesis is around 20%.

Scientific Research Applications

3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has been extensively studied for its potential use as a treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases. Clinical trials have also demonstrated its efficacy in humans, with some patients experiencing significant improvement in their symptoms.

properties

IUPAC Name

3-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-12-16(5-6-18-12)9-3-4-15(7-9)11-13-10(14-19-11)8-1-2-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQGQJZKSCVRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(C3)N4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.